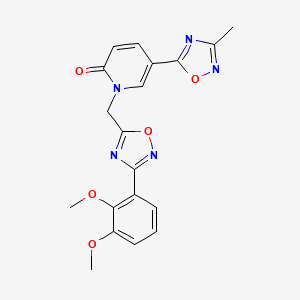

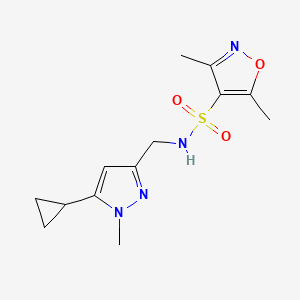

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol . This compound has a molecular weight of 152.2 and is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of the related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a molecular formula of C9H15N3 . The exact structure of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide” would need to be determined through further analysis.Physical and Chemical Properties Analysis

The related compound, 1-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)ethanamine, has a predicted boiling point of 283.7±25.0 °C and a predicted density of 1.26±0.1 g/cm3 . The pKa is predicted to be 8.70±0.29 . These properties might give some indication of the properties of “this compound”, but specific properties would need to be determined experimentally.Scientific Research Applications

Antibacterial Applications

The compound's potential as an antibacterial agent is highlighted in a study focusing on the synthesis of heterocyclic compounds containing a sulfonamido moiety. These compounds, including variations of the specified compound, were tested for antibacterial activity. It was found that some of these compounds exhibit high antibacterial activities, indicating their potential use in antibacterial treatments (Azab, Youssef, & El-Bordany, 2013).

Inhibitory Effects on Enzymes

Another research area involves the compound's role in inhibiting enzymes like cyclooxygenase-2 (COX-2). A study on sulfonamide-containing 1,5-diarylpyrazole derivatives, which include the mentioned compound, evaluated their ability to inhibit COX-2 both in vitro and in vivo. These compounds demonstrated potential as potent and selective inhibitors of COX-2 (Penning et al., 1997).

Chemical Reactivity and Protonation Studies

The compound's reactivity, specifically in terms of protonation in acidic environments, has been studied. This research is crucial in understanding the chemical behavior of such compounds under various pH conditions, which is essential for pharmaceutical applications (Manzo & de Bertorello, 1973).

Synthesis of Derivatives for Medical Applications

The synthesis of novel derivatives of the compound for potential medical applications has been explored. These studies involve the creation of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the scope of potential applications in medical science (Filimonov et al., 2006).

Potential in Treating CNS Disorders

Research into the compound's derivatives also includes their potential application in treating central nervous system (CNS) disorders. Specifically, studies on N-alkylated arylsulfonamides of the compound have shown promise as selective 5-HT7 receptor antagonists, which could be significant in developing treatments for various CNS disorders (Canale et al., 2016).

Antitumor Activity

The antitumor activity of derivatives of the compound has been investigated, with several synthesized derivatives showing significant activity against various cancer cell lines. This research area opens up the possibility of using these compounds in cancer therapy (Elgogary, Khidre, & El-Telbani, 2020).

Safety and Hazards

The related compound, 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl methanol, has some safety information available. It has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . This information might give some indication of the safety and hazards of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide”, but specific safety data would need to be determined.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-8-13(9(2)20-16-8)21(18,19)14-7-11-6-12(10-4-5-10)17(3)15-11/h6,10,14H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBRIDVKBOIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670042.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)

![N-{4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2670047.png)

![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)

![3-Cyclopropyl-6-[4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl]pyridazine](/img/structure/B2670053.png)

![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2670054.png)